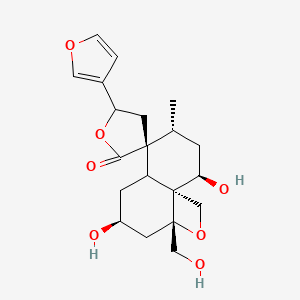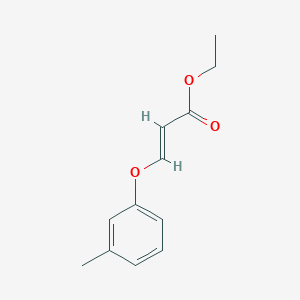
Teucroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required (temperature, pressure, catalysts, etc.), and the mechanism of the reaction .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography , NMR spectroscopy, or electron microscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are required for these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Thermoelectric Materials and Applications
- Teucroxide, a neo-clerodane diterpenoid, has been identified as a component in various plants like Teucrium lamiifolium and T. polium. Its properties could contribute to the research in thermoelectric (TE) materials, which are crucial for power generation devices and solid-state refrigeration. These TE materials play a significant role in converting waste heat into electrical energy, an important aspect in developing alternative energy technologies (Malakov et al., 1988).
Environmental and Ecological Impact
- Traditional Ecological Knowledge (TEK) research, which often includes studying natural compounds like this compound, contributes significantly to understanding ecological impacts and managing natural resources. TEK has been used in scientific research and impact assessment, offering insights into the ecological applications of compounds found in nature (Huntington, 2000).
Catalytic Applications
- Research on layered double hydroxides (LDHs), which might involve compounds like this compound, has shown significant advances in catalysis. LDHs are used as stable and recyclable heterogeneous catalysts for various industrially and academically important reactions (Fan et al., 2014).
Soil Stabilization and Trace Element Containment
- The study of trace elements (TE) in contaminated soil, possibly involving compounds like this compound, has led to advancements in chemical stabilization techniques. These methods aim to reduce TE mobility, bioavailability, and toxicity, improving soil and vegetation status (Kumpiene et al., 2019).
Tissue Engineering and Regenerative Medicine
- In the field of tissue engineering (TE), compounds like this compound could play a role in the development of smart biomaterials that actively participate in forming functional tissue. This area of research is crucial for advancing regenerative medicine (Furth et al., 2007).
Educational and Training Applications
- The concept of Technology-Embedded Scientific Inquiry (TESI) in science education, potentially including the study of compounds like this compound, improves student teachers' fluency with innovative technologies and scientific inquiry abilities (Çalık et al., 2015).
Energy Storage and Conversion
- This compound and similar compounds may be relevant in the context of thermochemical energy storage (TES), where materials like magnesium hydroxide are used for efficient energy systems. These studies focus on adapting materials for TES applications (Shkatulov et al., 2014).
Atmospheric and Environmental Monitoring
- In the field of remote sensing and environmental monitoring, instruments like the Tropospheric Emission Spectrometer (TES) utilize high-resolution infrared imaging to analyze the chemical state of the Earth's lower atmosphere, potentially detecting compounds like this compound (Beer, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2aR,4S,6R,7R,9R,9aR)-5'-(furan-3-yl)-4,9-dihydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-11-4-16(23)20-10-26-18(20,9-21)6-13(22)5-15(20)19(11)7-14(27-17(19)24)12-2-3-25-8-12/h2-3,8,11,13-16,21-23H,4-7,9-10H2,1H3/t11-,13+,14?,15?,16-,18+,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEGIHKIWQFTKW-PWEDHXQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C23COC2(CC(CC3C14CC(OC4=O)C5=COC=C5)O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@]23CO[C@@]2(C[C@H](CC3[C@@]14CC(OC4=O)C5=COC=C5)O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2583006.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2583009.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2583010.png)
![ethyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2583011.png)


![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2583019.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2583021.png)


